molecular formula C20H20N2O4 B4096874 2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B4096874
M. Wt: 352.4 g/mol
InChI Key: CBTQWBOTQUZQAI-UHFFFAOYSA-N
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Description

2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound with a unique structure that combines a phenoxy group, an isoindole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multiple steps One common route starts with the preparation of the phenoxy intermediate, which is then coupled with an isoindole derivative under specific reaction conditions

    Preparation of Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-(butan-2-yl)phenol with an appropriate halogenated compound under basic conditions.

    Coupling with Isoindole Derivative: The phenoxy intermediate is then coupled with an isoindole derivative, such as 1,3-dioxo-2,3-dihydro-1H-isoindole, using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

    Introduction of Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or acetamide derivatives.

Scientific Research Applications

2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and isoindole moieties may interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetamide
  • 2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-benzofuran-5-yl)acetamide

Uniqueness

2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-12(2)13-4-7-15(8-5-13)26-11-18(23)21-14-6-9-16-17(10-14)20(25)22-19(16)24/h4-10,12H,3,11H2,1-2H3,(H,21,23)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTQWBOTQUZQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Reactant of Route 6
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2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

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